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Compound of Interest

Compound Name: 2-Amino-4-(trifluoromethyl)phenol

Cat. No.: B112647

Introduction: 2-Amino-4-(trifluoromethyl)phenol is an aromatic organic compound with the
molecular formula C7HeFsNO. It serves as a key building block in the synthesis of various
pharmaceuticals and agrochemicals, owing to the presence of the trifluoromethyl group which
can enhance metabolic stability and binding affinity of target molecules. A thorough
understanding of its spectroscopic properties is essential for its identification, characterization,
and quality control in research and development settings. This technical guide provides a
detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for 2-Amino-4-(trifluoromethyl)phenol, along with the methodologies
for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Amino-4-
(trifluoromethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H and 3C NMR data for 2-Amino-4-(trifluoromethyl)phenol were not readily
available in publicly accessible databases at the time of this guide's compilation. Therefore,
predicted NMR data is provided below. These predictions are based on computational models
and should be used as a reference guide for spectral interpretation.

Table 1: Predicted *H NMR Spectroscopic Data for 2-Amino-4-(trifluoromethyl)phenol
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Chemical Shift (8)

Multiplicity Integration Assignment
[ppm]
~7.1-7.3 d 1H Ar-H
~6.9-7.1 dd 1H Ar-H
~6.8-6.9 d 1H Ar-H
~45-55 brs 2H -NH:2
~8.5-9.5 brs 1H -OH

Solvent: CDCIs. Predicted using computational software.

Table 2: Predicted 3C NMR Spectroscopic Data for 2-Amino-4-(trifluoromethyl)phenol

Chemical Shift (6) [ppm] Assignment
~145 - 150 C-OH
~135-140 C-NH:z
~125-130 C-CFs

~122 - 127 (q) -CF3
~115-120 Ar-CH

~110 - 115 Ar-CH
~105-110 Ar-CH

Solvent: CDCIs. Predicted using computational software. The trifluoromethyl carbon appears as
a quartet due to coupling with fluorine atoms.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data for 2-Amino-4-(trifluoromethyl)phenol
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Wavenumber (cm~?) Intensity Assignment

N-H stretching (asymmetric

3385, 3313 Strong, Sharp )
and symmetric)
~3300 - 3500 Broad O-H stretching
1633, 1604, 1573 Medium C=C aromatic ring stretching
1508 Medium N-H bending
1463 Medium C-H bending
1376, 1336 Strong C-F stretching
1274 Strong C-0O stretching
1072, 859 Medium C-H out-of-plane bending

Mass Spectrometry (MS)

Table 4: Mass Spectrometry (MS) Data for 2-Amino-4-(trifluoromethyl)phenol

m/z Relative Intensity Assignment

177 High [M]* (Molecular lon)
178.1 - [M+H]*

158 Moderate [M-F]* or [M - NH]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of 2-Amino-4-(trifluoromethyl)phenol in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-de).
The sample should be fully dissolved.
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« Filtration: Filter the solution through a pipette with a glass wool plug directly into a clean 5
mm NMR tube to remove any particulate matter.

e Acquisition:

o 'H NMR: Acquire the spectrum using a standard one-pulse sequence. A sufficient number
of scans should be averaged to obtain a good signal-to-noise ratio.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the
lower natural abundance and gyromagnetic ratio of 13C, a larger number of scans and a
more concentrated sample may be necessary.

» Referencing: Chemical shifts are typically referenced to the residual solvent peak or an
internal standard such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of
the compound (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and
pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving
the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).

e Background Spectrum: Record a background spectrum of the empty sample compartment or
the pure KBr pellet.

e Sample Spectrum: Place the sample in the IR beam path and record the spectrum. The
instrument software will automatically ratio the sample spectrum to the background spectrum
to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via various
methods, including direct infusion, or coupled with a separation technique like Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is
typically dissolved in a volatile solvent.

 lonization: Electron lonization (EIl) is a common technique for GC-MS, which involves
bombarding the sample with a high-energy electron beam to generate the molecular ion and
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fragment ions. For LC-MS, softer ionization techniques such as Electrospray lonization (ESI)
are often used, which typically produce the protonated molecule [M+H]*.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Amino-4-(trifluoromethyl)phenol.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-
(trifluoromethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112647#spectroscopic-data-of-2-amino-4-
trifluoromethyl-phenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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